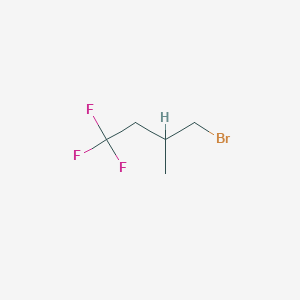

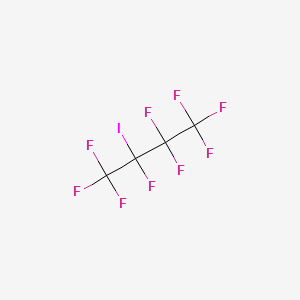

1-Bromo-2-methyl-4,4,4-trifluorobutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-2-methyl-4,4,4-trifluorobutane is a chemical compound . It is used as a pharmaceutical intermediate . It has been shown to bind to copper, which may lead to potential uses in polymer synthesis .

Synthesis Analysis

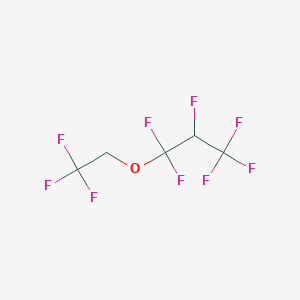

This chemical can be synthesized by reacting 1-bromoethanol with 3 equivalents of TFAA and one equivalent of CuCl2 at room temperature in THF .Molecular Structure Analysis

The molecular formula of 1-Bromo-2-methyl-4,4,4-trifluorobutane is C5H8BrF3 . The molecular weight is 205.02 g/mol . The InChI is 1S/C5H8BrF3/c1-4(3-6)2-5(7,8)9/h4H,2-3H2,1H3 .Chemical Reactions Analysis

1-Bromo-2-methyl-4,4,4-trifluorobutane is effective as a radiosensitizer and can be used to treat cancerous tumors . It also has been shown to bind to copper, which may lead to potential uses in polymer synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-methyl-4,4,4-trifluorobutane include a molecular weight of 205.02 g/mol , a XLogP3-AA of 3.3 , and a topological polar surface area of 0 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .科学的研究の応用

Photolysis in Polymer Science : In a study by Kimura and Hamashima (1989), the photochemical reaction of a similar compound, methyl 2-bromo-4,4,4-trichloro-2-methylbutyrate, was investigated. This study is significant for understanding the chemical modifications that can occur in compounds like 1-Bromo-2-methyl-4,4,4-trifluorobutane when exposed to light, which is relevant in the field of polymer science and photolysis.

Electrooxidation in Organic Synthesis : Research by Badoz-lambling et al. (1979) on the electrooxidation of bromoalkanes, including compounds structurally similar to 1-Bromo-2-methyl-4,4,4-trifluorobutane, provides insight into the formation of electrophilic carbon ions. This process is key in organic synthesis, particularly for the conversion of bromoalkanes to alkyl fluorides.

Optical Rotation in Stereochemistry : The study of optical rotation and atomic dimension of optically active bromoalkanes, including 1-Bromo-2-methyl-4,4,4-trifluorobutane, by Brauns (1937), contributes to the understanding of stereochemistry. This research is crucial for comprehending the chiral properties of such compounds, which is vital in the synthesis of enantiomerically pure substances.

Autoxidation in Radical Chemistry : Howard et al. (1977) explored the autoxidation of optically active 1-bromo-2-methylbutane, closely related to 1-Bromo-2-methyl-4,4,4-trifluorobutane. This research is significant in the field of radical chemistry, providing insights into the behavior of bromoalkanes during oxidation processes.

Fluorescence Probing in Photopolymerization : The use of a carbazole derivative, closely related to 1-Bromo-2-methyl-4,4,4-trifluorobutane, as a fluorescent probe in cationic photopolymerization was studied by Ortyl et al. (2014). This application is crucial in real-time monitoring of photopolymerization processes, demonstrating the compound's potential in materials science and spectroscopy.

Spectroscopy and Molecular Structure Analysis : Hinton and Jaques (1975) conducted a nuclear magnetic resonance (NMR) investigation on a compound structurally similar to 1-Bromo-2-methyl-4,4,4-trifluorobutane. This study provides valuable information on the molecular structure and dynamics of such compounds, which is fundamental in the field of spectroscopy and molecular analysis.

Conformational Analysis in Stereochemistry : The conformational analysis of (S)-(+)-1-Bromo-2-methylbutane, closely related to 1-Bromo-2-methyl-4,4,4-trifluorobutane, was carried out by Wang et al. (2002). This research is pivotal in understanding the conformational stability and stereoelectronic effects in such molecules, which has implications in stereochemistry and molecular design.

Safety And Hazards

特性

IUPAC Name |

4-bromo-1,1,1-trifluoro-3-methylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrF3/c1-4(3-6)2-5(7,8)9/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOPGIIIADAOND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369342 |

Source

|

| Record name | 4-bromo-1,1,1-trifluoro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methyl-4,4,4-trifluorobutane | |

CAS RN |

203302-90-3 |

Source

|

| Record name | 4-bromo-1,1,1-trifluoro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)